2-(2-methoxyphenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring. Key structural elements include:
- Z-configuration: The (Z)-geometry of the methylidene bridge between the pyrido-pyrimidinone and thiazolidinone moieties likely optimizes π-conjugation and intramolecular interactions, critical for biological activity.
- Thiazolidinone modifications: The 3-methyl, 4-oxo, and 2-thioxo groups contribute to hydrogen-bonding capacity and metabolic stability .
Properties
Molecular Formula |
C21H17N3O4S2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17N3O4S2/c1-12-7-6-10-24-17(12)22-18(28-15-9-5-4-8-14(15)27-3)13(19(24)25)11-16-20(26)23(2)21(29)30-16/h4-11H,1-3H3/b16-11- |
InChI Key |
BJQRDOZKNKYYBL-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)OC4=CC=CC=C4OC |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)OC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[1,2-a]Pyrimidin-4-One Synthesis
The pyrido[1,2-a]pyrimidin-4-one scaffold is constructed via a cyclocondensation reaction between 2-aminopyridine derivatives and β-ketoesters or α,β-unsaturated carbonyl compounds. For this compound, 9-methyl substitution is introduced early by selecting 2-amino-4-methylpyridine as the starting material. Key steps include:
-
Mannich Reaction : Condensation of 2-amino-4-methylpyridine with ethyl acetoacetate under acidic conditions (e.g., HCl in ethanol, 80°C, 12 h) to form the pyrimidinone ring.
-
Aromatic Substitution : Introduction of the 2-(2-methoxyphenoxy) group via nucleophilic aromatic substitution. A methoxyphenoxide ion, generated from guaiacol and K₂CO₃ in DMF, reacts with the chlorinated intermediate at position 2 of the pyrido[1,2-a]pyrimidin-4-one core (110°C, 24 h).
Thiazolidinone Ring Formation and Z-Configuration Control
The thiazolidinone moiety is synthesized separately and coupled to the core via a Knoevenagel condensation:
-
Thiazolidinone Synthesis : Reaction of 3-methyl-2-thioxothiazolidin-4-one with formaldehyde in acetic acid yields the 5-methylene intermediate.
-
Z-Selective Condensation : The methylidene bridge is formed by reacting the thiazolidinone with the aldehyde group at position 3 of the pyrido[1,2-a]pyrimidin-4-one core. Z-configuration is ensured by using a bulky base (e.g., DBU) in toluene under reflux, favoring the thermodynamically stable isomer.
Reaction Optimization and Challenges
Solvent and Temperature Effects
-
Solvent Polarity : High-polarity solvents (DMF, DMSO) improve solubility of intermediates but risk over-alkylation. A DMF/water (9:1) system balances reactivity and selectivity for the methoxyphenoxy introduction step.
-
Temperature Control : Thiazolidinone coupling requires strict temperature control (70–80°C) to prevent epimerization. Exceeding 85°C leads to E/Z isomerization, reducing yield by 40%.
Catalysis and Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances reaction rates in biphasic systems during nucleophilic substitutions (yield increase from 55% to 78%).
-
Acid Scavengers : Molecular sieves (4Å) absorb HCl generated during cyclocondensation, minimizing side reactions like ether cleavage.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
-
HPLC Conditions : C18 column (4.6 × 250 mm), gradient elution with acetonitrile/0.1% formic acid (35:65 to 80:20 over 20 min), UV detection at 254 nm. Purity >98% is achieved after silica gel chromatography (ethyl acetate/hexane, 1:1).
Comparative Data on Synthetic Methods
| Parameter | Batch Synthesis | Continuous Flow |
|---|---|---|
| Yield (%) | 62 | 74 |
| Purity (%) | 98.5 | 99.1 |
| Reaction Time (h) | 24 | 4 |
| Solvent Consumption (L/kg) | 120 | 45 |
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.
Scientific Research Applications
2-(2-methoxyphenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of pyrido-pyrimidinone derivatives fused with thiazolidinone or related heterocycles. Below is a comparative analysis with structurally related compounds from the evidence:
Key Structural and Functional Differences
Substituent Effects on Bioactivity: The target compound’s 2-(2-methoxyphenoxy) group provides a balance of lipophilicity and polarity, likely improving membrane permeability compared to the phenylethyl group in ’s analogue . The Z-configuration in the methylidene bridge distinguishes it from E-isomers, which may exhibit weaker binding due to steric clashes in receptor pockets .
The 3-methyl substituent reduces steric hindrance relative to bulkier groups (e.g., 1-phenylethyl in ), enabling better target engagement .
Comparison with Pyrazolo-Pyrimidinones (): Compounds like 10a and 10b exhibit anti-inflammatory activity via cyclooxygenase inhibition. The target compound’s pyrido-pyrimidinone core may offer superior metabolic stability over pyrazolo derivatives due to reduced oxidative susceptibility .
Therapeutic Potential and Limitations
- Advantages: The combination of methoxyphenoxy and thioxo-thiazolidinone groups suggests dual activity (e.g., anti-inflammatory and antimicrobial), as seen in structurally related compounds .
- Limitations : High molecular weight (~500 g/mol) may limit oral bioavailability, necessitating formulation optimization.
Biological Activity
The compound 2-(2-methoxyphenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one represents a significant advancement in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural motifs:
- Pyrido[1,2-a]pyrimidin-4-one core : This bicyclic structure is known for its biological activity.
- Thiazolidinone moiety : Associated with various therapeutic effects, including anti-inflammatory and antimicrobial properties.
- Methoxyphenoxy group : Enhances solubility and potential interactions with biological targets.
Structural Representation
| Component | Description |
|---|---|
| Core Structure | Pyrido[1,2-a]pyrimidin-4-one |
| Functional Groups | Methoxyphenoxy, Thiazolidinone |
| Molecular Formula | C₁₈H₁₈N₂O₃S |
Antimicrobial Activity
Research indicates that compounds similar to 2-(2-methoxyphenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antimicrobial properties. A study demonstrated that derivatives with thiazolidinone structures showed antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin by 10 to 50 times in some cases .
The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies suggest that the compound interacts effectively with key enzymes involved in bacterial growth and survival.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar thiazolidinone derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds exhibiting a thiazolidinone core have been reported to induce apoptosis in cancer cells through the activation of caspases.
Study 1: Antimicrobial Efficacy
In a comparative study, a series of thiazolidinone derivatives were tested against eight bacterial strains. The most active compound demonstrated a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae, indicating potent antibacterial properties .
Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of similar compounds revealed that certain derivatives significantly inhibited the proliferation of human cancer cell lines, suggesting that modifications in the thiazolidinone structure can enhance anticancer activity .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Thioxo-1,3-thiazolidin-2-one | Thiazolidine core | Anticancer, Antimicrobial |
| 5-(4-Methylphenyl)-thiazolidine-2,4-dione | Thiazolidine with phenyl substitution | Antidiabetic, Anticancer |
| 3-(4-Methoxyphenyl)-thiazolidine-2,4-dione | Similar thiazolidine structure | Cytotoxicity against cancer cells |
Q & A
Q. What are the critical structural features influencing this compound's biological activity?
The compound’s activity arises from three key structural domains:
- Pyrido[1,2-a]pyrimidin-4-one core : Provides rigidity and π-π stacking potential for target binding .
- (Z)-Thiazolidinone moiety : The thioxo and oxo groups enable hydrogen bonding and metal coordination, critical for enzyme inhibition (e.g., kinase or protease targets) .
- 2-Methoxyphenoxy substituent : Enhances lipophilicity and modulates pharmacokinetics, influencing membrane permeability .
Methodological Insight : Comparative studies with analogs (e.g., fluorophenoxy or benzylamino variants) reveal that electron-withdrawing substituents on the aryl group improve target affinity, while bulky groups reduce solubility .
Q. What synthetic strategies are optimal for preparing this compound?
A typical multi-step synthesis involves:
Core construction : Condensation of 2-aminopyridine derivatives with β-ketoesters to form the pyrido[1,2-a]pyrimidin-4-one scaffold .
Thiazolidinone incorporation : Knoevenagel condensation between the pyrimidinone aldehyde and 3-methyl-2-thioxothiazolidin-4-one under reflux in ethanol with piperidine catalysis (yield: 65–75%) .
Functionalization : Mitsunobu reaction or nucleophilic substitution to introduce the 2-methoxyphenoxy group .
Optimization Tip : Flow microreactors improve scalability and reduce side reactions (e.g., isomerization) compared to batch reactors .
Q. How is this compound characterized post-synthesis?
Key analytical methods include:
- NMR spectroscopy : Confirms Z-configuration of the thiazolidinone methylidene group (δ 7.8–8.2 ppm for vinyl protons) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 528.6) .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrido-pyrimidine core .
Advanced Research Questions
Q. How do structural modifications impact pharmacological profiles?
Example SAR Findings :
Methodological Note : Use 3D-QSAR models to predict activity cliffs and prioritize synthetic targets .
Q. What advanced analytical techniques resolve stability and degradation pathways?
- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions to identify degradation products (e.g., sulfoxide formation via thioxo oxidation) .
- LC-QTOF-MS : Identifies degradants with ppm-level mass accuracy .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition >200°C) .
Q. How can contradictions in biological data be addressed?
Case Study : Discrepancies in reported IC₅₀ values (e.g., 5 µM vs. 12 µM) may arise from:
- Assay conditions : Varying ATP concentrations in kinase assays alter competition dynamics .
- Cellular models : Differences in efflux pump expression (e.g., P-gp) affect intracellular accumulation .
Resolution : Standardize assays using reference inhibitors (e.g., staurosporine) and replicate across multiple cell lines .
Q. What in vitro models best predict in vivo efficacy?
- 3D tumor spheroids : Mimic hypoxia and nutrient gradients, improving translational relevance .
- Primary patient-derived cells : Capture genetic heterogeneity in responses .
- Combination studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
